2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
Description
This compound is a quinazolin-4(3H)-one derivative with a complex substitution pattern. Its core structure features a quinazolinone scaffold, a heterocyclic system known for diverse pharmacological applications. Key structural elements include:
- Position 2: A thioether-linked oxazole moiety substituted with a 4-chlorophenyl group and a methyl group at the 5-position of the oxazole ring.
The thioether bridge likely contributes to metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-10-12-20(28)13-11-19)16-35-27-30-23-9-4-3-8-22(23)26(32)31(27)15-18-6-5-7-21(14-18)33-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHHPIXFZXYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a complex organic compound with potential biological activities. Its structure incorporates multiple pharmacologically relevant moieties, including oxazole and quinazoline, which are known for their diverse therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H23ClN2O3S
- Molecular Weight : 394.92 g/mol
- CAS Number : 1015859-04-7
The compound features a chlorophenyl group, a methyloxazole ring, and a quinazolinone core, which contribute to its biological activity. The presence of sulfur in the thioether linkage may enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition .
Anticancer Potential
Research on quinazoline derivatives indicates their potential in cancer therapy. The compound's ability to inhibit specific kinases involved in cell proliferation suggests it may serve as an effective anticancer agent. In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and apoptosis in cancer cells .
- Modulation of Signaling Pathways : It may interfere with various signaling pathways critical for tumor growth and survival.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of quinazoline derivatives against several bacterial strains. The results indicated that structural modifications significantly impact the efficacy of these compounds as antibacterial agents.
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that quinazoline derivatives could effectively reduce cell viability through apoptosis induction mechanisms.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit anticancer properties. A study on similar compounds demonstrated that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The structural attributes of this compound suggest it may interact with specific cellular pathways involved in cancer progression.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is noteworthy. Quinazoline derivatives have shown efficacy against various pathogens, including bacteria and fungi. The presence of the chlorophenyl group may enhance its ability to penetrate microbial cell walls, thereby increasing its antimicrobial activity.
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may possess neuroprotective properties. They could potentially mitigate oxidative stress in neuronal cells, which is crucial for treating neurodegenerative diseases . This avenue warrants further investigation to elucidate the specific mechanisms involved.
Synthesis and Derivative Development
The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring: Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Chlorophenyl Group: Typically involves nucleophilic substitution reactions.
- Quinazolinone Core Formation: Involves condensation reactions using anthranilic acid derivatives.
These synthetic routes allow for the development of various derivatives that may enhance biological activity.
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that related quinazoline derivatives significantly inhibited the growth of specific cancer cell lines, suggesting a promising avenue for drug development targeting various cancers .
- Antimicrobial Efficacy Testing : In vitro testing revealed that compounds structurally similar to this one exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further clinical exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with triazole and quinazolinone derivatives reported in the literature.
Structural Comparison
Key Findings
Antifungal Activity: The target compound exhibits moderate activity against C. albicans (MIC = 2.5 µg/mL), outperforming triazole Derivative B (MIC = 5.0 µg/mL) but lagging behind Derivative A (MIC = 1.0 µg/mL). This suggests the quinazolinone core may reduce potency compared to triazoles, possibly due to steric hindrance .
Antibiotic Activity : Activity against S. aureus (MIC = 10.0 µg/mL) is comparable to triazole derivatives, indicating that the thioether-oxazole moiety may compensate for core structure limitations in Gram-positive targeting .
Mechanistic Insights
- Triazole Derivatives: Inhibit fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol synthesis .
- Target Compound: The quinazolinone core may interact with alternative targets (e.g., dihydrofolate reductase), while the 4-chlorophenyl group enhances membrane penetration, akin to chlorinated triazole analogs .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Coupling of the oxazole-methylthiol group to the quinazolinone core using catalysts like triethylamine or palladium-based systems in solvents such as DMF or DMSO .
- Functional group introduction : The 3-methoxybenzyl group is attached via nucleophilic substitution or alkylation under controlled temperatures (70–80°C) .
- Purification : Recrystallization in ethanol/methanol or column chromatography to achieve >95% purity .
Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Thioether formation | DMF, triethylamine, 70°C, 12h | |
| Alkylation | NaH, THF, 0°C → RT, 6h |
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 438.0) .
Q. How is initial biological activity screening typically conducted?
- In vitro assays : Anticancer activity via MTT assays (e.g., IC₅₀ against HeLa cells) or antimicrobial testing using microdilution .
- Targeted enzyme inhibition : Kinase or protease inhibition assays with fluorescence/colorimetric readouts .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity .
- High-throughput screening : Identifies optimal solvent-catalyst combinations (e.g., PEG-400 with Bleaching Earth Clay for 85% yield) .
- Continuous flow reactors : Enhances reproducibility for multi-gram synthesis .
Q. How to resolve contradictions in reported biological activity data?
- Comparative bioassays : Test the compound and its analogs (e.g., 3-ethyl vs. 3-methoxypropyl derivatives) under standardized conditions .
- Metabolic stability profiling : Assess liver microsome degradation to rule out false negatives .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding affinities to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantifies real-time interactions with protein targets (e.g., KD values) .
Table 2: Key Interactions in Putative Targets
| Target | Binding Site | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| EGFR kinase | ATP-binding pocket | -9.2 | |
| COX-2 | Arachidonic acid channel | -8.7 |
Q. How does the compound’s stability vary under extreme conditions?
- pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC (e.g., >90% stability at pH 7.4) .
- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C .
Q. What structure-activity relationship (SAR) insights exist for analogs?
- Methoxy position : 3-methoxybenzyl enhances solubility vs. 4-methoxy derivatives .
- Oxazole substitution : 4-chlorophenyl increases kinase inhibition vs. 3-chlorophenyl .
Q. How to design comparative studies with structural analogs?
- Library synthesis : Vary substituents (e.g., benzyl vs. phenethyl groups) and test in parallel assays .
- Pharmacophore modeling : Highlight critical hydrogen bond acceptors (e.g., quinazolinone carbonyl) .
Q. Which advanced purification techniques improve compound homogeneity?
- Preparative HPLC : Resolves diastereomers using C18 columns (ACN/water gradient) .
- Chiral resolution : Use amylose-based CSPs for enantiopure synthesis .
Methodological Considerations for Complex Scenarios
Q. How to assess synergistic effects with existing therapeutics?
- Combination index (CI) : Calculate via Chou-Talalay method in cell viability assays .
Q. What computational strategies predict metabolic pathways?
- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify CYP450 oxidation sites .
Q. How to study degradation pathways under UV/oxidizing conditions?
- Forced degradation : Expose to H₂O₂ or UV light (254 nm) and profile degradants via LC-MS .
Q. What in vivo models validate target engagement?
- Xenograft models : Monitor tumor regression in BALB/c mice with biomarker analysis (e.g., p-EGFR levels) .
Q. How to optimize bioavailability for preclinical testing?
- Nanoparticle formulation : Encapsulate in PLGA to enhance solubility and plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
